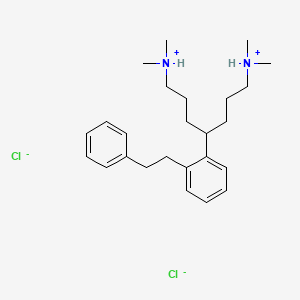

1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate

Description

Properties

CAS No. |

19947-09-2 |

|---|---|

Molecular Formula |

C25H40Cl2N2 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[7-(dimethylazaniumyl)-4-[2-(2-phenylethyl)phenyl]heptyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C25H38N2.2ClH/c1-26(2)20-10-15-23(16-11-21-27(3)4)25-17-9-8-14-24(25)19-18-22-12-6-5-7-13-22;;/h5-9,12-14,17,23H,10-11,15-16,18-21H2,1-4H3;2*1H |

InChI Key |

BNUBHKKNUUTHBT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCC(CCC[NH+](C)C)C1=CC=CC=C1CCC2=CC=CC=C2.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

| Property | Data |

|---|---|

| Molecular Formula | C25H40Cl2N2 |

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | [7-(dimethylazaniumyl)-4-[2-(2-phenylethyl)phenyl]heptyl]-dimethylazanium;dichloride |

| CAS Number | 19947-09-2 |

| Canonical SMILES | CNH+CCCC(CCCNH+C)C1=CC=CC=C1CCC2=CC=CC=C2.[Cl-].[Cl-] |

| Structural Features | Heptane backbone, two dimethylamino groups at positions 1 and 7, phenylethyl-substituted phenyl at position 4, dihydrochloride salt, hemihydrate form |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate generally involves:

- Construction of the heptane backbone with appropriate substitution at the 4-position by a 2-(2-phenylethyl)phenyl group.

- Introduction of dimethylamino groups at the 1 and 7 positions.

- Formation of the dihydrochloride salt to enhance solubility and stability.

- Crystallization to obtain the hemihydrate form.

This multi-step synthesis requires careful control of reaction conditions to achieve the desired substitution pattern and purity.

Stepwise Synthetic Route

Step 1: Formation of the Heptane Backbone with Phenylethyl Substitution

- The key intermediate is a heptane derivative where the 4-position is substituted with a 2-(2-phenylethyl)phenyl moiety.

- This step typically involves coupling reactions between appropriately functionalized phenyl and alkyl fragments.

- The phenylethyl substituent is introduced via alkylation or cross-coupling strategies, ensuring regioselectivity at the 4-position of the heptane chain.

Step 2: Introduction of Dimethylamino Groups

- The terminal positions (1 and 7) of the heptane chain are functionalized with dimethylamino groups.

- This is commonly achieved via nucleophilic substitution reactions using dimethylamine or its derivatives.

- Protection/deprotection strategies may be employed to avoid side reactions during the introduction of amino groups.

Step 3: Formation of the Dihydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid to form the dihydrochloride salt.

- Acidification is carefully controlled to pH < 1 to ensure complete protonation of both amino groups.

- The salt formation enhances the compound’s solubility and crystallinity.

Step 4: Crystallization and Hemihydrate Formation

- The dihydrochloride salt is crystallized from suitable solvents, often involving ethyl acetate and aqueous HCl mixtures.

- Controlled crystallization conditions lead to the formation of the hemihydrate crystalline form.

- The solid is isolated by filtration and dried under vacuum.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Backbone formation | Coupling of phenyl and alkyl fragments under inert atmosphere (e.g., nitrogen) at elevated temperatures (ca. 95 °C) in polar aprotic solvents (e.g., dimethylformamide) | Ensures regioselective substitution at C-4 |

| Dimethylamino substitution | Reaction with dimethylamine derivatives at controlled temperature (~20-45 °C) | May require base catalysts or phase transfer agents |

| Acidification | Addition of concentrated hydrochloric acid to pH < 1 | Complete protonation of amino groups |

| Crystallization | Stirring with ethyl acetate and aqueous HCl, cooling to 0 to -10 °C | Promotes hemihydrate crystal formation |

| Drying | Vacuum drying at room temperature or mild heating | Avoids moisture uptake and decomposition |

Research Findings and Analytical Data

- The compound's purity is typically confirmed by HPLC , showing purity levels >98% after crystallization.

- Melting point data for the dihydrochloride hemihydrate is generally in the range of 243-245 °C.

- Mass spectrometry and NMR spectroscopy confirm the molecular structure and substitution pattern.

- The hydrochloride salt form improves aqueous solubility , facilitating biological assays.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting materials | Phenylethyl-substituted phenyl compounds, dimethylamine derivatives, heptane backbone precursors |

| Key reactions | Coupling, nucleophilic substitution, acid-base reaction for salt formation |

| Solvents | Dimethylformamide, ethyl acetate, aqueous HCl |

| Temperature range | 20–95 °C depending on reaction step |

| Purification techniques | Filtration, crystallization, vacuum drying |

| Final form | Dihydrochloride salt, hemihydrate crystalline solid |

The preparation of 1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate is a multi-step synthetic process involving the construction of the substituted heptane backbone, introduction of dimethylamino groups, and formation of the dihydrochloride salt followed by crystallization. The process requires precise control of reaction conditions and purification steps to yield a high-purity compound suitable for research applications. Despite limited direct literature on this exact compound, synthesis strategies align with established methods for similar substituted heptane derivatives and amino-functionalized compounds.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's pharmacological properties stem from its dimethylamino groups, which are known to interact with various biological targets. Research indicates that compounds with similar structures exhibit diverse therapeutic effects, including:

- Antidepressant Activity : The presence of dimethylamino functionalities has been linked to antidepressant effects, making this compound a candidate for further investigation in treating mood disorders.

- Antimicrobial Properties : Structural analogs have shown efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents.

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to 1,7-bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Study: Antidepressant Activity

A study examining the effects of related compounds on serotonin reuptake inhibition demonstrated that modifications in the dimethylamino structure significantly enhanced antidepressant efficacy. This suggests that 1,7-bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane could be explored for similar therapeutic uses.

| Compound | Activity | Reference |

|---|---|---|

| Dimethylaminopropylamine | Antimicrobial | |

| Sertraline | Antidepressant |

Cosmetic Formulations

The compound's solubility and stability as a hydrochloride salt make it suitable for cosmetic applications. Its potential use in skin care formulations includes:

- Moisturizing Agents : The compound can be incorporated into topical formulations to enhance skin hydration and texture.

- Stabilizers in Emulsions : Its chemical properties allow it to function effectively as a stabilizer in emulsions, improving the consistency and feel of cosmetic products.

Case Study: Topical Formulation Development

Research has shown that incorporating compounds with similar structures into creams significantly improves their moisturizing properties while maintaining stability over time. This highlights the potential of 1,7-bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane in developing effective cosmetic products.

Research Tool in Biological Studies

The compound serves as a valuable research tool for studying biological interactions due to its ability to modulate neurotransmitter systems and cellular responses. Its application in pharmacological research includes:

- Investigating Drug Interactions : Researchers can use this compound to explore interactions with various receptors and enzymes.

- Modeling Disease Mechanisms : Its unique structure allows for modeling specific disease mechanisms, particularly in neuropharmacology.

Mechanism of Action

The mechanism of action of 1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Key Differences and Similarities:

Discussion:

Dopamine HCl is a neurotransmitter with direct biological activity, whereas the target compound’s tertiary amines and bulky aromatic groups suggest a different mechanism, possibly as a dopamine analog or receptor antagonist. The dihydrochloride salt enhances its aqueous solubility compared to freebase forms, similar to dopamine HCl’s hydrochloride formulation .

1,7-Dibromoheptane (CAS 4549-31-9)

Key Differences and Similarities:

Discussion:

1,7-Dibromoheptane serves as a precursor in organic synthesis, whereas the target compound’s functionalization suggests a refined biological or industrial application. The bromine atoms in 1,7-dibromoheptane enable nucleophilic substitution reactions, contrasting with the target’s amine-driven interactions .

1,7-Bis(2,4-dihydroxyphenyl)-heptan-1,7-dione (CAS 7658-30-2)

Key Differences and Similarities:

Discussion: The dihydroxy-dione’s hydroxyl and ketone groups enable hydrogen bonding and metal coordination, whereas the target compound’s dimethylamino groups facilitate cationic interactions. This contrast highlights divergent applications: the former in chelation or redox chemistry, the latter in receptor binding .

Q & A

Basic: What experimental design strategies are recommended for synthesizing and characterizing this compound?

Answer:

Synthesis of this compound requires a multi-step approach, integrating regioselective alkylation and amine protection/deprotection steps. Key considerations include:

- Reaction Optimization : Use factorial design (e.g., Box-Behnken or Central Composite Design) to optimize parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error experimentation .

- Characterization : Combine NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable) for structural confirmation. For hydrate identification, thermogravimetric analysis (TGA) paired with Karl Fischer titration is critical to quantify water content .

Basic: How should researchers address stability challenges during storage and handling?

Answer:

Stability studies should follow ICH Q1A guidelines, with methodological rigor:

- Hygroscopicity Testing : Store samples in controlled humidity chambers (e.g., 25°C/60% RH) and monitor mass changes via TGA. Use desiccants with inert atmospheres (N₂/Ar) for long-term storage .

- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B) and analyze photoproducts via HPLC-MS. For lab handling, employ amber glassware and low-actinic lighting .

Advanced: How can computational methods streamline reaction pathway exploration for derivatives of this compound?

Answer:

Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states. ICReDD’s integrated approach combines:

- Reaction Path Search : Identify energetically favorable pathways using nudged elastic band (NEB) methods.

- Machine Learning : Train models on existing kinetic data to predict optimal conditions (e.g., solvent effects, temperature thresholds) for novel derivatives .

- Validation : Cross-reference computational results with experimental Arrhenius plots to confirm activation energies .

Advanced: How should contradictory solubility data from different analytical methods be resolved?

Answer:

Contradictions often arise from method-specific artifacts. Mitigate via:

- Method Triangulation : Compare shake-flask (equilibrium) vs. potentiometric (pH-solubility profile) results. Use PXRD to rule out polymorphic changes post-solubility testing .

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-method variability. For example, discrepancies in DMSO solubility may stem from oxidation byproducts detectable via LC-MS .

Advanced: What strategies are effective for elucidating the compound’s pharmacokinetic profile in preclinical models?

Answer:

A tiered experimental framework is recommended:

- In Vitro ADME : Use Caco-2 cell monolayers for permeability studies and human liver microsomes (HLM) for metabolic stability. LC-MS/MS quantifies parent compound and metabolites .

- In Vivo PK : Employ cassette dosing in rodents to assess AUC, Cmax, and t₁/₂. For hemihydrate-specific behavior, compare plasma concentrations against anhydrous forms .

- Data Integration : Apply compartmental modeling (e.g., NONMEM) to extrapolate human PK parameters, incorporating solubility-limited absorption scenarios .

Basic: What analytical techniques are critical for verifying the purity of this compound?

Answer:

- Chromatographic Purity : Use UHPLC with charged aerosol detection (CAD) for non-UV-active impurities. Method validation should adhere to ICH Q2(R1) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) via combustion analysis. Deviations >0.3% indicate hydrate inconsistency or residual solvents .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Answer:

- Scaffold Modulation : Synthesize analogs with systematic substitutions (e.g., dimethylamino → pyrrolidino) and assess bioactivity via dose-response curves (IC₅₀/EC₅₀).

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors (e.g., GRIND) to correlate steric/electronic features with activity .

- Counterion Effects : Compare dihydrochloride hemihydrate with other salts (e.g., sulfate, mesylate) to evaluate crystallinity-bioavailability trade-offs .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Refer to GHS-compliant SDS for toxicity data (e.g., LD₅₀, mutagenicity). Use fume hoods with HEPA filtration and PPE (nitrile gloves, safety goggles) .

- Spill Management : Neutralize acidic residues (from hydrochloride salt) with sodium bicarbonate before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.